molecular formula C18H16O9 B1253866 Decarboxythamnolic acid

Decarboxythamnolic acid

Cat. No. B1253866
M. Wt: 376.3 g/mol
InChI Key: JQHGZAGUFPJYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decarboxythamnolic acid is a carbonyl compound.

Scientific Research Applications

Antioxidant and Photoprotective Activity

Decarboxythamnolic acid, among other molecules isolated from lichen species, has demonstrated significant activity as a photoprotector against UV-B radiation. It's part of a study exploring the potential of lichen-derived secondary metabolites in offering protection and antioxidant benefits, showcasing its applicability in photoprotection and potentially in skincare formulations or UV protection products (Mollinedo, Vila, & Sterner, 2003).

Applications in Chemical Synthesis

Decarboxylation studies, which include decarboxythamnolic acid, highlight its relevance in the production of various compounds. For example, research on the decarboxylation kinetics of acidic cannabinoids is crucial for phytocannabinoid isolation and efficient medical dosage formulation. This study illuminates the broader chemical application of decarboxylation processes involving compounds like decarboxythamnolic acid (Wang et al., 2016).

Biochemical and Pharmacological Research

Decarboxythamnolic acid is part of a broader category of natural compounds undergoing extensive research due to their potential health benefits. Studies like those on oleanolic and ursolic acid reflect the intense scientific interest in understanding the beneficial effects, toxicity, and clinical applications of such triterpenoids. This encompasses the realm of anticancer therapies, indicating the potential of decarboxythamnolic acid in similar contexts (Liu, 2005).

Role in Neurodegenerative Disorders

Research connecting phytochemical treatments, including compounds like decarboxythamnolic acid, to oxidative stress in neurodegenerative disorders is significant. Studies suggest that phytochemicals can reduce inflammation and prevent lipid peroxidation caused by compounds like quinolinic acid, indicating the therapeutic potential of decarboxythamnolic acid in managing neurological disorders (Parasram, 2017).

properties

Product Name

Decarboxythamnolic acid

Molecular Formula

C18H16O9

Molecular Weight

376.3 g/mol

IUPAC Name

3-(3-formyl-2,4-dihydroxy-6-methylphenoxy)carbonyl-2-hydroxy-6-methoxy-4-methylbenzoic acid

InChI

InChI=1S/C18H16O9/c1-7-5-11(26-3)13(17(23)24)15(22)12(7)18(25)27-16-8(2)4-10(20)9(6-19)14(16)21/h4-6,20-22H,1-3H3,(H,23,24)

InChI Key

JQHGZAGUFPJYDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)O)O)O)C=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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